

# Application Notes and Protocols for In Vivo Studies with PF-04217903

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | PF-04217903 |           |  |  |  |
| Cat. No.:            | B1663016    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo use of **PF-04217903**, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.

## Introduction

**PF-04217903** is an orally bioavailable, ATP-competitive inhibitor of c-Met kinase, a key driver in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][2] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it is one of the most selective c-Met inhibitors identified.[3][4] Dysregulation of the c-Met signaling pathway, often through MET gene amplification or an autocrine loop involving its ligand, hepatocyte growth factor (HGF), is implicated in a variety of human cancers.[3][5] **PF-04217903** has demonstrated significant anti-tumor and anti-angiogenic properties in preclinical in vitro and in vivo models, making it a valuable tool for cancer research.[2][3]

### **Mechanism of Action**

**PF-04217903** selectively binds to the ATP-binding site of c-Met, preventing its phosphorylation and subsequent activation. This blockade disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cancer cell growth and survival. By inhibiting c-Met, **PF-04217903** can induce apoptosis and inhibit proliferation in tumor cells that are dependent on this pathway.[1][5]



## **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo anti-tumor efficacy of **PF-04217903** in various cancer models.

Table 1: In Vitro Activity of PF-04217903

| Cell Line | Cancer Type          | Target                  | IC50 (nM) | Assay Type                     |
|-----------|----------------------|-------------------------|-----------|--------------------------------|
| GTL-16    | Gastric<br>Carcinoma | c-Met Amplified         | 12        | Cell Proliferation             |
| H1993     | NSCLC                | c-Met Amplified         | 30        | Cell Proliferation             |
| GTL-16    | Gastric<br>Carcinoma | c-Met Amplified         | 31        | Apoptosis<br>(ssDNA)           |
| NCI-H441  | Lung Carcinoma       | c-Met<br>Overexpressing | 7-12.5    | Cell<br>Migration/Invasio<br>n |
| HT29      | Colon Carcinoma      | c-Met<br>Overexpressing | 7-12.5    | Cell<br>Migration/Invasio<br>n |
| HUVEC     | Endothelial Cells    | HGF-stimulated          | 4.6       | c-Met<br>Phosphorylation       |
| HUVEC     | Endothelial Cells    | HGF-stimulated          | 12        | Cell Survival                  |
| HUVEC     | Endothelial Cells    | HGF-stimulated          | 7         | Apoptosis                      |
| HUVEC     | Endothelial Cells    | HGF-stimulated          | 27        | Matrigel Invasion              |

Data compiled from multiple sources.[5][6][7][8]

Table 2: In Vivo Efficacy of PF-04217903 in Xenograft Models



| Xenograft<br>Model | Cancer Type          | Dose (mg/kg,<br>p.o.) | Dosing<br>Schedule | Tumor Growth<br>Inhibition |
|--------------------|----------------------|-----------------------|--------------------|----------------------------|
| GTL-16             | Gastric<br>Carcinoma | 1-30                  | Daily for 16 days  | Dose-dependent             |
| U87MG              | Glioblastoma         | 3, 10, 30             | Daily for 10 days  | Dose-dependent             |
| HT29               | Colon Carcinoma      | Not Specified         | Not Specified      | 38%                        |
| SW620              | Colon Carcinoma      | Not Specified         | 25 days            | Significant<br>Inhibition  |

Data compiled from multiple sources.[3][4][5][6][8]

## **Signaling Pathway**

The diagram below illustrates the c-Met signaling pathway and the point of inhibition by **PF-04217903**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-04217903 phenolsulfonate | c-Met kinase inhibitor | HGFR inhibitor | CAS 1159490-85-3 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with PF-04217903]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663016#preparing-pf-04217903-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com